![molecular formula C24H30O3 B13805941 (1R,2R,4R,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B13805941.png)
(1R,2R,4R,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(1R,2R,4R,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[98002,405,10014,19016,18]nonadec-5-ene-15,5’-oxolane]-2’,7-dione” is a complex organic molecule characterized by its intricate spiro and hexacyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the spiro and hexacyclic structures. Common synthetic routes may include:
Cyclization Reactions: To form the hexacyclic core.
Spiro Formation: Using specific reagents to introduce the spiro linkage.
Functional Group Modifications: To introduce the dione and other functional groups.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: To enhance reaction rates.
Purification Techniques: Such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: To modify the functional groups.
Reduction: To alter the oxidation state of the molecule.
Substitution: To replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Depending on the reaction, common solvents may include dichloromethane, ethanol, or water.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Biological Activity: Investigation into its potential as a bioactive molecule, such as an enzyme inhibitor or receptor ligand.
Medicine
Drug Development: Exploration of its potential therapeutic effects and use in drug design.
Industry
Polymer Synthesis: Use as a monomer or building block in the synthesis of advanced polymers.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro Compounds: Other spiro compounds with similar structural features.
Hexacyclic Compounds: Molecules with similar hexacyclic cores.
Uniqueness
This compound’s uniqueness lies in its specific combination of spiro and hexacyclic structures, which may confer distinct chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C24H30O3 |
|---|---|
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
(1R,2R,4R,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione |
InChI |
InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16-,18+,20-,21-,22-,23+,24+/m1/s1 |
InChI-Schlüssel |
METQSPRSQINEEU-VIMWQGDXSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@H]2CC[C@]5([C@@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C |
Kanonische SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


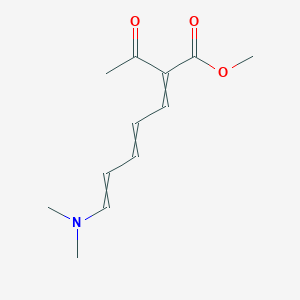
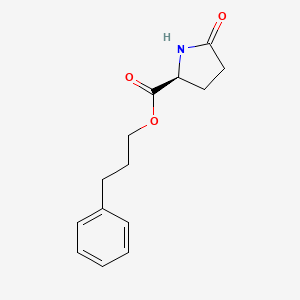
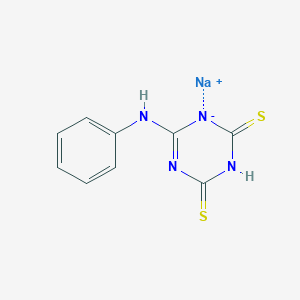
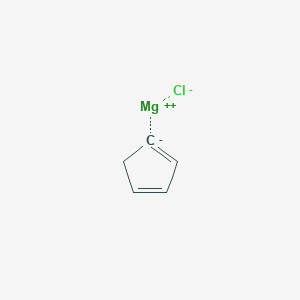
![ethyl (3R)-3-[[(1S)-1-phenylethyl]amino]butanoate](/img/structure/B13805884.png)

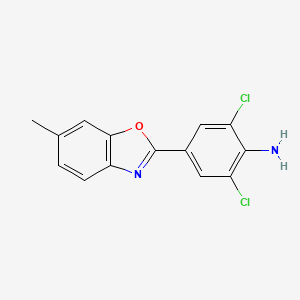
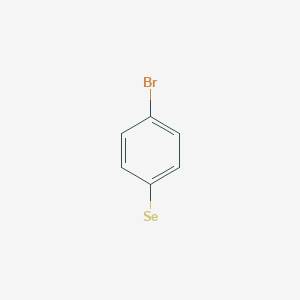



![1-[(2-methyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B13805934.png)
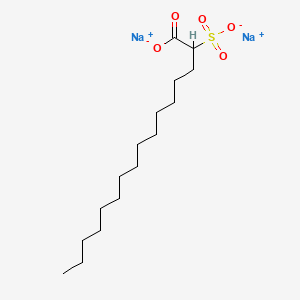
![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride](/img/structure/B13805951.png)
